1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyridinyl group attached to a methylpropanamine backbone, and it is typically used in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves several steps. One common method starts with the preparation of the 3,5-difluoropyridine intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the methylpropanamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The difluoropyridinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and functions, making it a valuable tool in the study of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl include:
- 1-(3,5-Difluoropyridin-4-YL)piperazine
- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide .
Uniqueness
What sets 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl apart from these similar compounds is its unique combination of the difluoropyridinyl group and the methylpropanamine backbone. This unique structure imparts specific chemical and biological properties that make it particularly useful in various research applications .
Properties
Molecular Formula |
C9H12F2N2 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3 |
InChI Key |
XTMWBWXFOLSNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.